(+/-)-5-Hete lactone
CAS No.:
Cat. No.: VC16556701
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H30O2 |
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Molecular Weight | 302.5 g/mol |
IUPAC Name | 6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |
Standard InChI | InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+ |
Standard InChI Key | QZMAEYDIHWEEAF-SSTLJLGOSA-N |
Isomeric SMILES | CCCCC/C=C/C/C=C/C/C=C/C=C/C1CCCC(=O)O1 |
Canonical SMILES | CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(+/-)-5-HETE lactone is a racemic mixture of two enantiomers formed through intramolecular cyclization of 5-HETE. The linear precursor, 5-HETE, is an arachidonic acid metabolite generated via 5-LO catalysis. Acidic conditions promote nucleophilic attack of the C-5 hydroxyl group on the C-1 carboxyl, resulting in a six-membered δ-lactone ring . The structure comprises:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 302.5 g/mol | |
CAS Registry Number | 81517-87-5, 73279-37-5 | |
logP (Octanol-Water) | 5.62 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 2 |
Synthesis and Stereochemical Considerations
Racemic Synthesis
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Yeast-Mediated Reduction: Saccharomyces cerevisiae catalyzes the asymmetric reduction of ketoester intermediates. A 2011 study reported the conversion of racemic precursor 12 to (1R,2S)-hydroxy ester 10 and (1S,5S)-lactone 11 with enantiomeric excesses of 99% and 95%, respectively .
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Chiral Resolution: Enzymatic hydrolysis with Candida antarctica lipase B separates (±)-5-HETE lactone into its (R)- and (S)-enantiomers, critical for studying stereospecific biological effects .
Table 2: Synthetic Routes to Enantiopure 5-HETE Lactones
Enantiomer | Starting Material | Key Step | Yield (%) | Reference |
---|---|---|---|---|
(R)-5-HETE | Ketoester 15 | Yeast reduction, lactonization | 62 | |
(S)-5-HETE | Hydroxyester 17 | Mitsunobu reaction, cyclization | 61 |
Biochemical Interactions and Metabolic Fate
Enzymatic Hydrolysis
(+/-)-5-HETE lactone undergoes hydrolysis in serum via two major pathways:
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PON1-Mediated Cleavage: The high-density lipoprotein (HDL)-associated paraoxonase-1 hydrolyzes 5-HETE lactone with , predominant within the first 30 seconds of exposure .
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ES-1 Contribution: Carboxylesterase-1 becomes significant after 15 minutes, accounting for 50% of total hydrolysis activity in murine models .
Inhibition of 5-Lipoxygenase
The lactone form exhibits enhanced inhibitory potency compared to linear 5-HETE:
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against rat basophilic leukemia 5-LO: 27 µM (lactone) vs. >100 µM (linear)
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Mechanism: Competitive inhibition at the substrate-binding pocket, as predicted by molecular docking
Pharmacological Implications
Atheroprotection
PON1’s affinity for HDL () positions (±)-5-HETE lactone as a modulator of lipid oxidation:
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Potential to attenuate foam cell formation in arterial walls
Analytical Characterization
Mass Spectrometry
LC-MS/MS analysis reveals characteristic fragmentation patterns:
Nuclear Magnetic Resonance
-NMR (CDCl):
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